molecular formula C11H15NO5 B12042903 Hexyl 5-nitro-2-furancarboxylate CAS No. 20001-40-5

Hexyl 5-nitro-2-furancarboxylate

Cat. No.: B12042903
CAS No.: 20001-40-5
M. Wt: 241.24 g/mol
InChI Key: XHMWHBXFXKPBDX-UHFFFAOYSA-N
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Description

Hexyl 5-nitro-2-furancarboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a nitro group at the 5-position and an ester group at the 2-position, with a hexyl chain attached to the ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 5-nitro-2-furancarboxylate typically involves the esterification of 5-nitro-2-furancarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and increased yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Hexyl 5-nitro-2-furancarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl or aryl groups.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-nitro-2-furancarboxylic acid and hexanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: Hexyl 5-amino-2-furancarboxylate.

    Substitution: Various hexyl-substituted furan derivatives.

    Hydrolysis: 5-nitro-2-furancarboxylic acid and hexanol.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown promise as an antimicrobial agent, particularly against certain bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of polymers and resins, where it imparts desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The biological activity of Hexyl 5-nitro-2-furancarboxylate is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to the inhibition of key enzymes and disruption of metabolic pathways. The compound’s ester group also plays a role in its mechanism of action by facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Hexyl 5-nitro-2-furancarboxylate can be compared to other furan derivatives such as:

    Methyl 5-nitro-2-furancarboxylate: Similar structure but with a methyl group instead of a hexyl group. It has different solubility and reactivity profiles.

    Ethyl 5-nitro-2-furancarboxylate: Contains an ethyl group, leading to variations in its physical and chemical properties.

    5-Nitro-2-furancarboxylic acid: Lacks the ester group, making it more polar and less lipophilic.

The uniqueness of this compound lies in its hexyl chain, which enhances its lipophilicity and potentially improves its bioavailability and interaction with lipid membranes.

Properties

CAS No.

20001-40-5

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

hexyl 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C11H15NO5/c1-2-3-4-5-8-16-11(13)9-6-7-10(17-9)12(14)15/h6-7H,2-5,8H2,1H3

InChI Key

XHMWHBXFXKPBDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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